

physicochemical properties of 3-Chloro-2methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methylphenol, also known as 3-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO.[1][2] It consists of a phenol ring substituted with a chlorine atom and a methyl group.[1] This compound and its isomers are used in various industrial applications, including as antiseptics and preservatives, where they can inhibit the growth of microorganisms by disrupting their cell membranes.[1] Understanding the physicochemical properties of **3-Chloro-2-methylphenol** is crucial for its application in research, drug development, and chemical synthesis. This guide provides a comprehensive overview of its key properties, supported by experimental protocols and data visualizations.

Physicochemical Properties

The core physicochemical properties of **3-Chloro-2-methylphenol** are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C7H7CIO	[1][2][3]
Molecular Weight	142.58 g/mol	[2][4][5]
Appearance	White to light yellow or brown crystalline solid/powder with a phenolic odor.	[1][6]
Melting Point	86 °C	[6][7][8]
Boiling Point	225 °C	[6][7][8]
Solubility	Sparingly soluble in water.	[1]
рКа	9.35 ± 0.10 (Predicted)	[1][6]
LogP (Octanol-Water Partition Coefficient)	2.354	[2]
Density	~1.11 - 1.2 g/cm³ (estimate)	[6][8]
Refractive Index	~1.54 - 1.566 (estimate)	[6][8]
Topological Polar Surface Area (TPSA)	20.23 Ų	[2]
Hydrogen Bond Donors	1	[1][2]
Hydrogen Bond Acceptors	1	[1][2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of phenolic compounds like **3-Chloro-2-methylphenol** are outlined below.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

 Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

- A small, dry sample of 3-Chloro-2-methylphenol is finely powdered using a mortar and pestle.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid at atmospheric pressure can be determined by distillation or using a siwoloboff tube method for smaller quantities.

- Apparatus: Distillation flask, condenser, thermometer, heating mantle.
- Procedure (Distillation):
 - A sample of 3-Chloro-2-methylphenol is placed in a distillation flask with a few boiling chips.
 - The apparatus is assembled for simple distillation.
 - The sample is heated, and the vapor is allowed to rise and condense in the condenser.
 - The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid boils and condenses, is recorded as the boiling point.

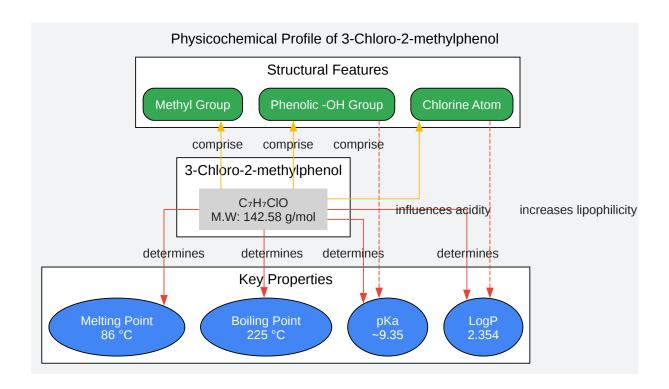
Determination of pKa (Acid Dissociation Constant)

The pKa of a phenolic compound can be determined by potentiometric titration or spectrophotometry.

- Apparatus (Potentiometric Titration): pH meter, burette, beaker, magnetic stirrer.
- Reagents: Standardized solution of a strong base (e.g., NaOH), solvent (e.g., water or a water-ethanol mixture if solubility is low).
- Procedure:
 - A known concentration of **3-Chloro-2-methylphenol** is dissolved in the chosen solvent.
 - A pH electrode is immersed in the solution, and the initial pH is recorded.
 - The solution is titrated with the standardized strong base, recording the pH after each addition of titrant.
 - o A titration curve (pH vs. volume of titrant) is plotted.
 - The pH at the half-equivalence point (where half of the phenol has been neutralized) is equal to the pKa of the compound.

Synthesis of 3-Chloro-2-methylphenol

A common method for the synthesis of **3-Chloro-2-methylphenol** involves the diazotization of **3-chloro-2-methylaniline** followed by hydrolysis.[6][9][10]


- Reagents: 3-chloro-2-methylaniline, sulfuric acid, sodium nitrite, methyl isobutyl ketone.
- Procedure:
 - 3-chloro-2-methylaniline is dissolved in a sulfuric acid solution and heated.
 - The mixture is then cooled to form a suspension.
 - A solution of sodium nitrite is added dropwise at a low temperature (10-12 °C) to carry out the diazotization reaction, forming a diazonium salt.[6]

- The resulting diazonium salt mixture is then added to a heated mixture of methyl isobutyl ketone and sulfuric acid.[6]
- The reaction is held at an elevated temperature (e.g., 90 °C) to complete the hydrolysis of the diazonium salt to the corresponding phenol.[6]
- After cooling, the organic phase is separated, washed, and purified by distillation to yield
 3-chloro-2-methylphenol.[6]

Visualizations

The following diagram illustrates the key structural and physicochemical attributes of **3-Chloro-2-methylphenol**.

Click to download full resolution via product page

A diagram summarizing the key physicochemical properties of **3-Chloro-2-methylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 3-Chloro-o-cresol | C7H7ClO | CID 14856 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-2-methylphenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-CHLORO-2-METHYLPHENOL CAS#: 3260-87-5 [m.chemicalbook.com]
- 7. 3-CHLORO-2-METHYLPHENOL | 3260-87-5 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. WO2001083417A1 Method for producing 2-alkyl-3-chlorophenols Google Patents [patents.google.com]
- 10. EP1280752B1 Method for producing 2-alkyl-3-chlorophenols Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Chloro-2-methylphenol]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1584042#physicochemical-properties-of-3-chloro-2-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com